molecular formula C18 H13 Br B1149541 4-bromo-1,2-diphenylbenzene CAS No. 24253-40-5

4-bromo-1,2-diphenylbenzene

Cat. No.: B1149541
CAS No.: 24253-40-5
M. Wt: 309.2
Attention: For research use only. Not for human or veterinary use.
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Description

4’-Bromo-1,1’:2’,1’'-terbenzene is an organic compound with the molecular formula C18H13Br It is a derivative of terphenyl, where one of the phenyl rings is substituted with a bromine atom at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Bromo-1,1’:2’,1’'-terbenzene can be synthesized through a condensation reaction involving benzophenone and (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride . This method leverages the strong rigidity of the compound to overcome aggregation-caused quenching and exhibit aggregation-induced emission properties.

Industrial Production Methods: While specific industrial production methods for 4’-Bromo-1,1’:2’,1’'-terbenzene are not widely documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4’-Bromo-1,1’:2’,1’'-terbenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various substituted terphenyl derivatives.

Comparison with Similar Compounds

Uniqueness: 4’-Bromo-1,1’:2’,1’'-terbenzene is unique due to its aggregation-induced emission properties, which are not commonly observed in other similar compounds. This makes it particularly valuable for applications requiring high fluorescence in aqueous solutions .

Conclusion

4’-Bromo-1,1’:2’,1’'-terbenzene is a compound with significant potential in various scientific fields. Its unique properties and versatile applications make it a valuable subject of study for researchers in materials science, medicinal chemistry, and biological research.

Properties

IUPAC Name

4-bromo-1,2-diphenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Br/c19-16-11-12-17(14-7-3-1-4-8-14)18(13-16)15-9-5-2-6-10-15/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRFVWIUESOINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Br
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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